molecular formula C26H16F2 B12545729 9,10-Bis(4-fluorophenyl)phenanthrene CAS No. 143593-20-8

9,10-Bis(4-fluorophenyl)phenanthrene

Cat. No.: B12545729
CAS No.: 143593-20-8
M. Wt: 366.4 g/mol
InChI Key: KEHJYCCTGWUZBS-UHFFFAOYSA-N
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Description

9,10-Bis(4-fluorophenyl)phenanthrene: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of two 4-fluorophenyl groups attached to the 9 and 10 positions of a phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(4-fluorophenyl)phenanthrene typically involves the use of Grignard reagents and alkynes. One common method is the chromium-catalyzed annulation of 2-biaryl Grignard reagents with alkynes . This reaction is performed under nitrogen atmosphere using standard Schlenk techniques to handle air- or moisture-sensitive compounds. The reaction conditions include the use of anhydrous solvents and reagents, such as anhydrous CrCl2 and THF distilled over sodium/benzophenone .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as preparative HPLC and flash column chromatography .

Chemical Reactions Analysis

Types of Reactions: 9,10-Bis(4-fluorophenyl)phenanthrene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 9,10-Bis(4-fluorophenyl)phenanthrene is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of π-conjugated systems and their electronic properties .

Biology and Medicine:

Industry: In the field of materials science, this compound is explored for its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its high triplet energy and good transport properties make it a suitable host material for blue phosphorescent emitters .

Comparison with Similar Compounds

  • 9,10-Bis(phenylethynyl)anthracene
  • 9-(4-phenyl)anthracene
  • 9-(4-phenylethynyl)anthracene

Comparison: Compared to these similar compounds, 9,10-Bis(4-fluorophenyl)phenanthrene is unique due to the presence of fluorine atoms, which can influence its electronic properties and reactivity. The fluorine atoms can enhance the compound’s stability and alter its photophysical properties, making it particularly suitable for applications in optoelectronics .

Properties

CAS No.

143593-20-8

Molecular Formula

C26H16F2

Molecular Weight

366.4 g/mol

IUPAC Name

9,10-bis(4-fluorophenyl)phenanthrene

InChI

InChI=1S/C26H16F2/c27-19-13-9-17(10-14-19)25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)26(25)18-11-15-20(28)16-12-18/h1-16H

InChI Key

KEHJYCCTGWUZBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

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